1-(4-fluorophenyl)-1H-pyrazol-3-ol
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Overview
Description
1-(4-fluorophenyl)-1H-pyrazol-3-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable oxidizing agent. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-fluorophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in the formation of an alcohol.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Pyrazole derivatives, including 1-(4-fluorophenyl)-1H-pyrazol-3-ol, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools for studying biological processes.
Medicine: The compound has potential therapeutic applications due to its biological activity. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
1-(4-fluorophenyl)-1H-pyrazol-3-ol can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but has additional aromatic substituents, which may confer different biological activities and properties.
1-(4-Fluorophenyl)-4-(3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-butanone: This compound is structurally more complex and is used as an atypical antipsychotic medication.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorophenyl group and a hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGVTMSAQXJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622231 |
Source
|
Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939044-47-0 |
Source
|
Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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